molecular formula C16H15ClN2O4S B3001248 Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate CAS No. 1009520-62-0

Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B3001248
CAS No.: 1009520-62-0
M. Wt: 366.82
InChI Key: HDYGFENINIRPHY-UHFFFAOYSA-N
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Description

“Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides leads to the formation of previously undescribed compounds with potential for various applications in medicinal chemistry and drug development (Medvedevat et al., 2015).

  • Preparation of Carboxamides and 4,5-Dihydro-1H-imidazol-5-ones : Utilizing reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides, a series of carboxamides and 4,5-dihydro-1H-imidazol-5-ones were synthesized, highlighting the versatility of this compound in organic synthesis (Sedlák et al., 2008).

  • Cyclization Reactions : Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate leads to the formation of various heterocyclic compounds, demonstrating the compound's utility in producing diverse chemical structures (Shikhaliev et al., 2008).

Applications in Medicinal Chemistry

  • Allosteric Enhancer Activity : A series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives showed potent allosteric enhancer activity at the A1 adenosine receptor, indicating potential pharmaceutical applications (Romagnoli et al., 2012).

  • Synthesis of Dipeptide Mimics and Templates : A study demonstrated the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, acting as dipeptide mimics and templates, which could have implications in drug design and protein interaction studies (Limbach et al., 2009).

Advanced Material Synthesis

  • Crystal Structure Determination : The synthesis and crystal structure determination of compounds related to methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate provided insights into their molecular conformation and potential applications in materials science (Lee et al., 2009).

  • Thiophene Derivative Synthesis : The synthesis of various thiophene derivatives, including those involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride, contributes to the development of new materials with unique electronic and optical properties (Savinov et al., 1984).

Properties

IUPAC Name

methyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-23-12(20)8-10-15(21)18-6-7-19(10)16(22)14-13(17)9-4-2-3-5-11(9)24-14/h2-5,10H,6-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYGFENINIRPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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